An In-depth Technical Guide to the Synthesis and Properties of 5-Chloro-3-phenylisoxazole
An In-depth Technical Guide to the Synthesis and Properties of 5-Chloro-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
5-Chloro-3-phenylisoxazole is a solid compound at room temperature with a molecular formula of C₉H₆ClNO.[1][2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3356-89-6 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [1][2][3] |
| Molecular Weight | 179.61 g/mol | [1][3] |
| Melting Point | 51-52 °C | Fluorochem |
| Boiling Point | 314.5 °C | |
| Physical State | Solid | Fluorochem |
| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | [2] |
Synthesis of 5-Chloro-3-phenylisoxazole
Experimental Protocol: General Procedure for the Synthesis of 5-Chloroisoxazoles[5]
This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles and can be applied to the synthesis of 5-Chloro-3-phenylisoxazole starting from 3-phenylisoxazol-5(4H)-one.
Materials:
-
3-phenylisoxazol-5(4H)-one
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Petroleum ether
Procedure:
-
To a stirring suspension of 3-phenylisoxazol-5(4H)-one (1.0 equivalent) in phosphoryl chloride (POCl₃, excess), add triethylamine (Et₃N, 0.83 equivalents) dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at 75 °C for 12 hours.
-
Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice (approximately 300 g per 3 mmol of starting material).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure 5-Chloro-3-phenylisoxazole.
Logical Workflow for the Synthesis
Caption: Proposed synthetic workflow for 5-Chloro-3-phenylisoxazole.
Spectral Properties
Complete, published spectral data specifically for 5-Chloro-3-phenylisoxazole are not available in the reviewed literature. However, data for closely related isomers, such as 5-(3-chlorophenyl)-3-phenylisoxazole and 5-(4-chlorophenyl)-3-phenylisoxazole, can provide valuable insights into the expected spectral characteristics.
Predicted Spectral Data
Based on the analysis of related compounds, the following spectral characteristics for 5-Chloro-3-phenylisoxazole can be anticipated:
-
¹H NMR (CDCl₃):
-
Aromatic protons of the phenyl group are expected to appear as multiplets in the range of δ 7.4-7.9 ppm.
-
A singlet for the isoxazole ring proton (H-4) is expected around δ 6.5-7.0 ppm.
-
-
¹³C NMR (CDCl₃):
-
The carbon atoms of the phenyl group will resonate in the aromatic region (δ 125-135 ppm).
-
The isoxazole ring carbons are expected at approximately δ 160-170 ppm (C-3 and C-5) and around δ 100 ppm (C-4).
-
-
IR (KBr):
-
Characteristic peaks for C=N and C=C stretching of the isoxazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration should be observable in the fingerprint region (typically below 800 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z 179, with a characteristic M+2 peak at m/z 181 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.
-
Fragmentation may involve the loss of CO, Cl, and cleavage of the isoxazole ring.
-
Spectral Data of a Related Isomer: 5-(3-chlorophenyl)-3-phenylisoxazole[6]
| Data Type | Chemical Shifts (δ ppm) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | 7.87–7.81 (m, 3H, ArH), 7.74–7.69 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.44–7.41 (m, 2H, ArH), 6.84 (s, 1H, isoxazole-H) |
| ¹³C NMR (100 MHz, CDCl₃) | 168.9, 163.0, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2 |
Biological and Pharmacological Properties
While specific biological targets and signaling pathways for 5-Chloro-3-phenylisoxazole have not been explicitly detailed in the available literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5][6]
General Biological Activities of Isoxazole Derivatives
Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:[6]
-
Anti-inflammatory
-
Anticancer
-
Antibacterial
-
Antiviral
-
Antifungal
The biological activity of isoxazole derivatives is often attributed to the ability of the isoxazole ring to participate in various non-covalent interactions with biological targets.[7] The introduction of a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.
Potential Signaling Pathways
Given the known activities of other isoxazole derivatives, 5-Chloro-3-phenylisoxazole could potentially interact with various signaling pathways implicated in disease. For instance, some isoxazole derivatives have been shown to inhibit enzymes like xanthine oxidase and histone deacetylases (HDACs). A simplified, hypothetical signaling pathway that could be modulated by an isoxazole-based inhibitor is depicted below.
Caption: Hypothetical signaling pathway potentially targeted by 5-Chloro-3-phenylisoxazole.
Reactivity and Synthetic Applications
5-Chloro-3-phenylisoxazole serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloro-substituent at the 5-position, which can be displaced by various nucleophiles. A notable application is its use as a precursor for the synthesis of 2H-azirine-2-carboxylic acid derivatives through iron(II)-catalyzed isomerization.[4]
Experimental Protocol: Synthesis of Morpholino(3-phenyl-2H-azirin-2-yl)methanone from 5-Chloro-3-phenylisoxazole[5]
Materials:
-
5-Chloro-3-phenylisoxazole
-
Morpholine
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Dry acetonitrile
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 5-Chloro-3-phenylisoxazole (1.0 equivalent) in dry acetonitrile, add anhydrous FeCl₂ (0.2 equivalents).
-
To this mixture, add morpholine (3.0 equivalents).
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.
Reaction Workflow
Caption: Reaction of 5-Chloro-3-phenylisoxazole to form an azirine derivative.
Conclusion
5-Chloro-3-phenylisoxazole is a valuable heterocyclic compound with established physical properties and significant potential as a building block in organic synthesis and drug discovery. While a specific, detailed synthesis protocol and comprehensive spectral and biological data are not fully available in the public domain, the information gathered from related compounds provides a strong foundation for future research. The general synthetic methods, predicted spectral characteristics, and the known reactivity and broad biological potential of the isoxazole scaffold outlined in this guide offer a solid starting point for researchers interested in exploring the chemistry and therapeutic applications of this compound. Further investigation is warranted to fully elucidate its synthetic accessibility, spectral properties, and specific biological targets and mechanisms of action.
References
- 1. 5-Chloro-3-phenylisoxazole 97.00% | CAS: 3356-89-6 | AChemBlock [achemblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
